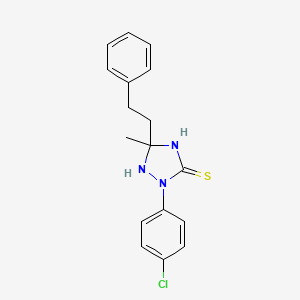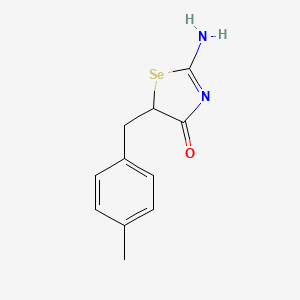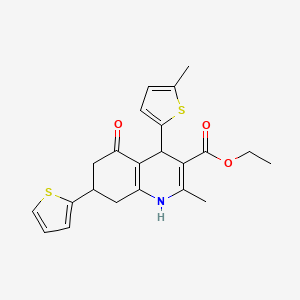
2-(4-Chlorophenyl)-5-methyl-5-(2-phenylethyl)-1,2,4-triazolidine-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-5-methyl-5-(2-phenylethyl)-1,2,4-triazolidine-3-thione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazolidine ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with a chlorophenyl group, a methyl group, and a phenylethyl group.
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-5-methyl-5-(2-phenylethyl)-1,2,4-triazolidine-3-thione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazine derivative with a thiocarbonyl compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(4-Chlorophenyl)-5-methyl-5-(2-phenylethyl)-1,2,4-triazolidine-3-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial strains.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with some studies showing promising results in inhibiting the growth of cancer cells.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-methyl-5-(2-phenylethyl)-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. In biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-5-methyl-5-(2-phenylethyl)-1,2,4-triazolidine-3-thione can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)-1,2,4-triazolidine-3-thione: Lacks the methyl and phenylethyl groups, which may affect its chemical reactivity and biological activity.
5-Methyl-5-(2-phenylethyl)-1,2,4-triazolidine-3-thione: Lacks the chlorophenyl group, which may influence its antimicrobial properties.
1,2,4-Triazolidine-3-thione: The simplest form of the compound, lacking all substituents, which can significantly alter its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C17H18ClN3S |
|---|---|
Molecular Weight |
331.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-5-(2-phenylethyl)-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C17H18ClN3S/c1-17(12-11-13-5-3-2-4-6-13)19-16(22)21(20-17)15-9-7-14(18)8-10-15/h2-10,20H,11-12H2,1H3,(H,19,22) |
InChI Key |
SRYZLHOQNKMAKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC(=S)N(N1)C2=CC=C(C=C2)Cl)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B11081879.png)

![N-[1H-benzotriazol-1-yl(phenyl)methyl]-4-methylbenzamide](/img/structure/B11081889.png)
![N-[5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-4-methoxybenzamide](/img/structure/B11081895.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11081903.png)

![Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11081925.png)
![5-(4-fluorophenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11081934.png)

![3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11081940.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}propylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11081948.png)
![(2-bromo-4-{(Z)-[3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B11081954.png)
![2-{[5-(3-bromophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11081955.png)

